(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Description
The compound “(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized .
Synthesis Analysis
The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Scientific Research Applications
Corrosion Inhibition
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives have been studied for their corrosion inhibition properties. In a study, organic inhibitors like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) demonstrated significant inhibition efficiency on the corrosion of mild steel in acidic environments. The study used weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods to demonstrate the effectiveness of these inhibitors (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anti-Mycobacterial Activity
Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as potential anti-mycobacterial agents. Research on thirty-six structurally diverse benzo[d]thiazole-2-carboxamides showed that some compounds had low micromolar range minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv strain, with low cytotoxicity against RAW 264.7 cell lines (Pancholia et al., 2016).
Antimicrobial Activity
Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. One study focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which displayed moderate to good antimicrobial activity (Mhaske et al., 2014).
Anticancer Evaluation
Polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, have been evaluated for their anticancer activity. These compounds were tested against a range of cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. Some compounds showed promising results, particularly those with a piperazine substituent at C2 of the 1,3-thiazole cycle (Turov, 2020).
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-10-14-16(11-13(12)2)24-18(19-14)21-7-5-20(6-8-21)17(22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIWSCUGSILOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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